molecular formula C23H16N2O4S B292021 4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile

4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile

Katalognummer B292021
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: HXNQZCJSHYDMFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of nicotinonitrile derivatives.

Wirkmechanismus

The mechanism of action of 4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. It has also been shown to interact with DNA and RNA, leading to the inhibition of transcription and translation.
Biochemical and Physiological Effects:
4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits potent anti-inflammatory, anticancer, and antimicrobial activity. It has also been shown to exhibit fluorescent properties, making it a potential probe for imaging studies. In vivo studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it a potential drug candidate.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile in lab experiments include its high yield and purity, low toxicity, and versatile nature. It can be easily synthesized and purified, making it a potential building block for the synthesis of various heterocycles. However, its limitations include its limited solubility in water and some organic solvents, which can hinder its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile. One potential direction is the further exploration of its anti-inflammatory, anticancer, and antimicrobial activity, with the aim of developing it into a drug candidate. Another potential direction is the development of new materials based on its fluorescent properties. Additionally, its potential as a building block for the synthesis of various heterocycles can be further explored, with the aim of developing new synthetic methodologies.

Synthesemethoden

The synthesis of 4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile involves the reaction of 2-(3-methoxyphenyl)-2-oxoethylbromide with 4-(2-furyl)-2-thienylcyanide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The product is obtained in high yield and purity after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

4-(2-Furyl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-(2-thienyl)nicotinonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. In material science, it has been studied for its potential as a fluorescent probe and as a building block for the synthesis of new materials. In organic synthesis, it has been studied for its potential as a versatile building block for the synthesis of various heterocycles.

Eigenschaften

Molekularformel

C23H16N2O4S

Molekulargewicht

416.5 g/mol

IUPAC-Name

4-(furan-2-yl)-2-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C23H16N2O4S/c1-27-16-6-2-5-15(11-16)20(26)14-29-23-18(13-24)17(21-7-3-9-28-21)12-19(25-23)22-8-4-10-30-22/h2-12H,14H2,1H3

InChI-Schlüssel

HXNQZCJSHYDMFM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CO4)C#N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)COC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CO4)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.